molecular formula C20H20N4O3 B12912763 1,2,4-Triazolo(3,4-a)phthalazine, 6-((2-methoxyethoxy)methyl)-3-(4-methoxyphenyl)- CAS No. 98124-13-1

1,2,4-Triazolo(3,4-a)phthalazine, 6-((2-methoxyethoxy)methyl)-3-(4-methoxyphenyl)-

Cat. No.: B12912763
CAS No.: 98124-13-1
M. Wt: 364.4 g/mol
InChI Key: YSKCSMCLWKOPTC-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(3,4-a)phthalazine, 6-((2-methoxyethoxy)methyl)-3-(4-methoxyphenyl)- is a complex organic compound that belongs to the class of triazolophthalazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 6-((2-methoxyethoxy)methyl)-3-(4-methoxyphenyl)- typically involves multi-step organic reactions. The starting materials often include phthalazine derivatives and triazole precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(3,4-a)phthalazine, 6-((2-methoxyethoxy)methyl)-3-(4-methoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted triazolophthalazines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 6-((2-methoxyethoxy)methyl)-3-(4-methoxyphenyl)- involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazolo(3,4-a)phthalazine derivatives with different substituents.
  • Other triazole-containing compounds with similar structures.

Uniqueness

1,2,4-Triazolo(3,4-a)phthalazine, 6-((2-methoxyethoxy)methyl)-3-(4-methoxyphenyl)- is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

98124-13-1

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

6-(2-methoxyethoxymethyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C20H20N4O3/c1-25-11-12-27-13-18-16-5-3-4-6-17(16)20-22-21-19(24(20)23-18)14-7-9-15(26-2)10-8-14/h3-10H,11-13H2,1-2H3

InChI Key

YSKCSMCLWKOPTC-UHFFFAOYSA-N

Canonical SMILES

COCCOCC1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=C(C=C4)OC

Origin of Product

United States

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